3-(1-methyl-3-propylazetidin-3-yl)phenol
Description
3-(1-Methyl-3-propylazetidin-3-yl)phenol is a phenolic derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with methyl and propyl groups at the 1- and 3-positions, respectively. The phenol moiety is attached to the azetidine ring at the 3-position. Azetidines are less common in natural products compared to five- or six-membered nitrogenous rings, and their inherent ring strain may influence reactivity, solubility, and biological activity.
Properties
CAS No. |
17184-83-7 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3-(1-methyl-3-propylazetidin-3-yl)phenol |
InChI |
InChI=1S/C13H19NO/c1-3-7-13(9-14(2)10-13)11-5-4-6-12(15)8-11/h4-6,8,15H,3,7,9-10H2,1-2H3 |
InChI Key |
CFDYNSALJJBAEH-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Other CAS No. |
17184-83-7 |
Synonyms |
1-Methyl-3-propyl-3-(3-hydroxyphenyl)azetidine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-3-propylazetidin-3-yl)phenol typically involves the reaction of a phenol derivative with an azetidine precursor. The reaction conditions often include the use of a base to deprotonate the phenol, followed by the addition of the azetidine compound under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-3-propylazetidin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Phenols.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-(1-methyl-3-propylazetidin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-methyl-3-propylazetidin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. The azetidine ring may interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs in Commercial Databases
Key compounds with structural similarities include:
Functional Group and Pharmacophore Analysis
- Azetidine vs. Piperazine-containing compounds are widely explored in pharmaceuticals (e.g., antipsychotics), whereas azetidine analogs remain understudied .
- Phenol vs. Ester Derivatives: Phenolic hydroxyl groups (as in the target compound) are critical for antimicrobial activity via membrane disruption, as seen in classical phenol derivatives . Esterified phenols (e.g., phenyl acetate) lose direct antimicrobial potency but gain stability and lipophilicity, making them suitable for industrial applications .
Triazole vs. Azetidine :
Physicochemical Properties
- Solubility : Azetidine’s hydrophilicity may enhance water solubility compared to purely aromatic derivatives (e.g., 4-acetoxybiphenyl, CAS 148-86-7) .
- Stability : The strained azetidine ring could make the compound prone to ring-opening under acidic conditions, unlike more stable piperazine or triazole analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
